molecular formula C20H22N2O4S B4181545 N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide

Cat. No.: B4181545
M. Wt: 386.5 g/mol
InChI Key: PTUYNCICYHCMET-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide is a complex organic compound featuring both aromatic and heterocyclic components. It is characterized by its dihydro-isoquinoline and tetrahydrofuran moieties, making it a unique subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the Dihydroisoquinoline Moiety

    • Reactants: : Starting with a suitable isoquinoline derivative.

    • Conditions: : Hydrogenation under mild conditions using a suitable catalyst like palladium on carbon (Pd/C).

  • Step 2: Sulfonylation

    • Reactants: : Addition of sulfonyl chloride to the dihydroisoquinoline.

    • Conditions: : Typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Step 3: Formation of the Tetrahydrofuran Ring

    • Reactants: : Utilizing a furan precursor.

    • Conditions: : Performed under acidic or catalytic conditions to form the tetrahydrofuran ring.

  • Step 4: Coupling Reaction

    • Reactants: : The sulfonylated dihydroisoquinoline and the furan derivative.

    • Conditions: : This step generally requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

On an industrial scale, the production methods would be optimized to increase yield and reduce costs, often involving continuous flow processes, automated systems, and robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Products: : Depending on the reaction site, products can include sulfoxides or sulfones.

  • Reduction

    • Reagents: : Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

    • Products: : Reduced derivatives of the aromatic or heterocyclic systems.

  • Substitution

    • Reagents: : Nucleophilic or electrophilic agents.

    • Products: : Variety of substituted products based on the reaction site and conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituting Agents: : Halogens, nucleophiles like hydroxide or methoxide.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Reduced aromatic rings, secondary amines.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

This compound has been explored in various fields due to its structural diversity and reactivity:

  • Chemistry

    • Used as a ligand in coordination chemistry to stabilize metal complexes.

  • Biology

    • Serves as a probe to study enzyme interactions, particularly in sulfonyltransferase enzymes.

  • Medicine

    • Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry

    • Used in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

Molecular Targets

  • Enzymes: : Inhibition of specific enzymes such as sulfonyltransferases.

  • Receptors: : Potential binding to certain receptors due to its structural framework.

Pathways Involved

  • Signal Transduction: : Modulation of pathways involving sulfonylation.

  • Cellular Metabolism: : Effects on cellular energy metabolism and redox balance.

Comparison with Similar Compounds

Unique Features

  • The combination of dihydro-isoquinoline and tetrahydrofuran makes it distinct, allowing for unique interactions and reactivity.

Similar Compounds

  • N-(4-(3,4-dihydroisoquinolinyl)phenyl)sulfonamide

  • Tetrahydro-2-furancarboxamide derivatives

Each of these compounds shares structural similarities but differs in specific functional groups or configurations, contributing to distinct chemical and biological properties.

That’s an in-depth dive into N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide! Does that satisfy your curiosity or do you want to explore further?

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-20(19-6-3-13-26-19)21-17-7-9-18(10-8-17)27(24,25)22-12-11-15-4-1-2-5-16(15)14-22/h1-2,4-5,7-10,19H,3,6,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYNCICYHCMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
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N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]tetrahydro-2-furancarboxamide

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